molecular formula C17H16N6O B2831638 N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide CAS No. 2034238-40-7

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide

Cat. No.: B2831638
CAS No.: 2034238-40-7
M. Wt: 320.356
InChI Key: DZIPOILVXQOTDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide is a complex organic compound that features a quinoxaline core linked to an imidazo[1,2-b]pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-b]pyrazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The quinoxaline moiety is then introduced via a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline-6-carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoxaline-6-carboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyrazole moiety is known to bind to active sites of enzymes, inhibiting their activity. This compound may also interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyrazole derivatives: These compounds share the imidazo[1,2-b]pyrazole core and exhibit similar biological activities.

    Quinoxaline derivatives: Compounds with a quinoxaline core are known for their antimicrobial and anticancer properties.

Uniqueness

N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide is unique due to the combination of the imidazo[1,2-b]pyrazole and quinoxaline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O/c1-12-10-16-22(8-9-23(16)21-12)7-6-20-17(24)13-2-3-14-15(11-13)19-5-4-18-14/h2-5,8-11H,6-7H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIPOILVXQOTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.